molecular formula C24H25BrN2O6 B15041973 5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15041973
M. Wt: 517.4 g/mol
InChI Key: OIYQRLDPAOQGGV-UHFFFAOYSA-N
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Description

5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form for further applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits unique structural features, such as the presence of the phenoxyethoxy and methoxy groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H25BrN2O6

Molecular Weight

517.4 g/mol

IUPAC Name

5-[[3-bromo-4-[2-(4-butan-2-ylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H25BrN2O6/c1-4-14(2)16-5-7-17(8-6-16)32-9-10-33-21-19(25)12-15(13-20(21)31-3)11-18-22(28)26-24(30)27-23(18)29/h5-8,11-14H,4,9-10H2,1-3H3,(H2,26,27,28,29,30)

InChI Key

OIYQRLDPAOQGGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)NC3=O)OC

Origin of Product

United States

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